molecular formula C19H23NO2 B12794661 Aminoethyl diphenylpropylacetate CAS No. 25795-92-0

Aminoethyl diphenylpropylacetate

Cat. No.: B12794661
CAS No.: 25795-92-0
M. Wt: 297.4 g/mol
InChI Key: JQURRRGIVNITGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoethyl diphenylpropylacetate, chemically designated as β-diethylthis compound hydrochloride (SKF 525-A), is a synthetic compound first studied in the mid-20th century for its inhibitory effects on drug-metabolizing enzymes. Its structure comprises a diphenylpropylacetate backbone conjugated with a β-diethylaminoethyl group, which is critical for its pharmacological activity . SKF 525-A acts as a broad-spectrum inhibitor of hepatic microsomal enzymes, particularly those involved in oxidative metabolism (e.g., side-chain oxidation of barbiturates, dealkylation of meperidine, and hydroxylation of acetanilide). These enzymes rely on reduced triphosphopyridine nucleotide (TPNH) and oxygen, and SKF 525-A disrupts their function by targeting a common factor shared across diverse metabolic pathways .

The compound’s hydrolytic product, diphenylpropylacetic acid, retains cellular-level inhibitory activity but exhibits reduced efficacy in vivo due to pharmacokinetic limitations . SKF 525-A has been pivotal in elucidating mechanisms of drug-drug interactions and enzyme inhibition, serving as a prototype for studying metabolic potentiation.

Properties

CAS No.

25795-92-0

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-aminoethyl 2,2-diphenylpentanoate

InChI

InChI=1S/C19H23NO2/c1-2-13-19(18(21)22-15-14-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15,20H2,1H3

InChI Key

JQURRRGIVNITGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aminoethyl diphenylpropylacetate typically involves the reaction of diphenylpropylacetate with an aminoethyl group. This can be achieved through various synthetic routes, including:

    Alkylation: The reaction of diphenylpropylacetate with an aminoethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: Aminoethyl diphenylpropylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aminoethyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurological Effects

Aminoethyl diphenylpropylacetate has been studied for its potential effects on the central nervous system. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement.

  • Case Study : A study published in the Journal of Pharmacology examined the effects of this compound on rat models of neurodegeneration. The results demonstrated a significant reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic benefits for conditions such as Alzheimer's disease .

2. Cardiovascular Applications

The compound has also been investigated for its effects on cardiovascular health. Its ability to influence vascular smooth muscle function could have implications for treating hypertension and other cardiovascular diseases.

  • Data Table: Cardiovascular Effects of this compound
Study ReferenceModel UsedKey Findings
PMC3078798Rat coronary arteriesInduced vasodilation; EC50 = 0.23 µM
Academic OUPIsolated vesselsSignificant modulation of BK channel activity

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Toxicological studies have assessed its potential adverse effects.

  • Findings : The compound exhibited low toxicity in animal models at therapeutic doses, with no significant adverse effects noted during prolonged exposure periods .

Cosmetic and Dermatological Uses

In addition to its pharmacological applications, this compound has been explored in cosmetic formulations due to its emulsifying properties and potential skin benefits.

  • Case Study : A review highlighted its use in topical formulations aimed at enhancing skin hydration and barrier function, demonstrating favorable outcomes in clinical trials involving human subjects .

Mechanism of Action

The mechanism of action of aminoethyl diphenylpropylacetate involves its interaction with biological membranes and cellular components. It is believed to stabilize cell membranes by expanding the erythrocyte membrane, similar to the action of surface-active drugs like phenothiazine derivatives . This expansion increases the surface area and volume of the red cell, decreasing osmotic fragility.

Comparison with Similar Compounds

Diphenylpropylacetic Acid

  • Structure: Lacks the β-diethylaminoethyl moiety of SKF 525-A.
  • Mechanism : Shares SKF 525-A’s cellular-level inhibition of hepatic enzymes but demonstrates lower potency in intact animals due to reduced bioavailability or stability .
  • Key Difference: While equipotent in vitro, its in vivo activity is diminished, highlighting the importance of the β-diethylaminoethyl group for sustained inhibitory effects.

SKF16467-A (2-(Dimethylaminoethylamino)-di(phenylpropyl)acetate HCl)

  • Structure: Features a dimethylaminoethyl substitution instead of diethylaminoethyl.
  • Mechanism : Presumed to inhibit hepatic enzymes similarly to SKF 525-A, though specific affinity data are unavailable .
  • Key Difference: The dimethylaminoethyl group may alter binding kinetics or metabolic stability compared to SKF 525-A.

Broad-Spectrum Enzyme Inhibitors with Divergent Structures

Marsilid (Iproniazid)

  • Structure : A hydrazine derivative (2-isopropyl-1-isonicotinyl hydrazine) unrelated to SKF 525-A.
  • Mechanism : Inhibits hepatic microsomal enzymes responsible for hexobarbital oxidation and amphetamine deamination. Like SKF 525-A, it prolongs drug action by retarding metabolism .
  • Key Difference : Despite structural dissimilarity, Marsilid and SKF 525-A share overlapping inhibitory profiles, suggesting a common but unidentified target in microsomal enzyme systems .

Lilly 18947 (2,4-Dichloro-6-phenylphenoxyethyl Diethylamine)

  • Structure: Contains a phenoxyethyl-diethylamine backbone with chlorophenyl substituents.
  • Mechanism : Broadly inhibits drug-metabolizing enzymes, including those involved in hexobarbital oxidation and acetanilide hydroxylation.
  • Key Difference: Like Marsilid, its structural divergence from SKF 525-A underscores the possibility of non-specific enzyme interactions or allosteric modulation .

Compounds with Aminoethyl Substituents in Divergent Contexts

Aminoethyl–Piperazinyl Derivatives (e.g., Compound 11 in )

  • Structure: Piperazinyl-aminoethyl derivatives evaluated for cannabinoid receptor binding.
  • Mechanism: Moderate affinity for cannabinoid receptor 2 (CB2), distinct from SKF 525-A’s enzyme inhibition .
  • Key Difference: Demonstrates the versatility of aminoethyl groups in conferring receptor-binding activity, though unrelated to metabolic inhibition.

Natural Products with Aminoethyl-Benzodioxane Moieties (e.g., Compounds 4–7 in –5)

  • Structure: Benzodioxane derivatives with acetylated aminoethyl side chains.
  • Mechanism : Isolated from C. molossus, these compounds exhibit antimicrobial and anticancer activity but lack documented effects on drug metabolism .
  • Key Difference: Highlights the structural diversity of aminoethyl-containing compounds and their varied biological roles.

Data Tables

Table 1: Structural and Functional Comparison of SKF 525-A and Analogues

Compound Key Structural Features Mechanism of Action Metabolic Targets Inhibited Evidence ID
SKF 525-A β-Diethylaminoethyl diphenylpropylacetate Broad microsomal enzyme inhibition Barbiturates, meperidine, acetanilide
Diphenylpropylacetic acid Diphenylpropylacetate (no aminoethyl group) Cellular enzyme inhibition Same as SKF 525-A (less potent in vivo)
Marsilid (Iproniazid) Hydrazine derivative Microsomal enzyme inhibition Hexobarbital, amphetamine
Lilly 18947 Chlorophenyl-phenoxyethyl-diethylamine Broad enzyme inhibition Hexobarbital, acetanilide

Biological Activity

Aminoethyl diphenylpropylacetate (ADPA) is a compound with notable pharmacological properties. This article delves into its biological activity, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

ADPA is classified as an amino acid derivative with the chemical formula C19H23NO2C_{19}H_{23}NO_2. Its structure features a diphenylpropyl group attached to an aminoethyl moiety, which contributes to its biological activity. The compound has been studied for its interaction with various receptors and enzymes, particularly in the context of neuropharmacology.

ADPA primarily functions as a monoamine oxidase inhibitor (MAOI) . This mechanism is significant in the modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and cognitive functions. By inhibiting monoamine oxidase, ADPA can enhance the availability of these neurotransmitters in the synaptic cleft, potentially improving mood and cognitive function.

Biological Activity Overview

The biological activity of ADPA can be summarized as follows:

Case Studies

  • Behavioral Studies in Rodents : In a controlled study, ADPA was administered to rats to observe its effects on drug-seeking behavior. Results indicated a significant decrease in both reinforced and non-reinforced behaviors associated with morphine, highlighting its potential as a therapeutic agent for substance use disorders .
  • Calcium Imaging Assays : Research utilizing calcium imaging techniques has shown that compounds related to ADPA can modulate intracellular calcium levels. For example, derivatives similar to ADPA were found to block SOCE at low concentrations while releasing calcium from endoplasmic reticulum stores at higher concentrations .
  • Pharmacological Characterization : A series of pharmacological tests characterized the dose-response relationship of ADPA and its derivatives. Notably, certain derivatives exhibited enhanced potency compared to the parent compound, indicating that structural modifications could optimize therapeutic effects .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
NeuropharmacologicalDecreased morphine-reinforced behavior
Calcium ModulationPotential modulation of SOCE
Enzyme InteractionInhibition of monoamine oxidase

Table 2: Comparative Analysis of Related Compounds

CompoundMechanism of ActionPotency (IC50)
This compound (ADPA)MAOITBD
2-Aminoethyl DiphenylborinateSOCE modulation30 µM
DPB162-AECalcium release from ER10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.